N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide
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Overview
Description
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group and a hydroxy-oxoazepanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide typically involves multiple steps, starting with the formation of the cyanocyclohexyl group This can be achieved through the reaction of cyclohexanone with hydrogen cyanide under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to streamline the process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct structural and functional properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a lead compound for the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties may enhance the performance of various industrial products.
Mechanism of Action
The mechanism by which N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The cyanocyclohexyl group may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The hydroxy-oxoazepanyl moiety can further enhance the compound's binding affinity and specificity.
Comparison with Similar Compounds
N-(1-Cyanocyclohexyl)acetamide: A simpler analog lacking the hydroxy-oxoazepanyl group.
N-(1-Cyanocyclohexyl)benzohydrazide: A structurally related compound with a benzoyl group instead of the hydroxy-oxoazepanyl group.
Uniqueness: N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. Its enhanced binding affinity and specificity make it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c16-11-15(7-3-1-4-8-15)17-13(20)10-18-9-5-2-6-12(19)14(18)21/h12,19H,1-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOUYAUEPOGKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCCCC(C2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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